Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate
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Overview
Description
Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a benzyl group, a tert-butyldimethylsilyl (TBDMS) group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common route involves the protection of a hydroxyl group with a TBDMS group, followed by the formation of the piperidine ring and subsequent esterification with benzyl alcohol. The reaction conditions often include the use of strong bases like sodium hydride and solvents such as dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
flow microreactor systems have been explored for the efficient and sustainable synthesis of similar compounds, which could be adapted for the production of this compound .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or other parts of the molecule.
Substitution: The TBDMS group can be substituted under specific conditions to introduce different protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine derivative .
Scientific Research Applications
Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The TBDMS group provides steric protection, allowing selective reactions at other sites on the molecule. The piperidine ring can interact with biological targets, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-((tert-Butyldimethylsilyl)oxy)benzaldehyde: This compound shares the TBDMS protecting group and is used in similar synthetic applications.
(tert-Butyldimethylsilyloxy)acetaldehyde: Another compound with the TBDMS group, used in the synthesis of complex organic molecules.
Uniqueness
Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate is unique due to its combination of a piperidine ring, a benzyl ester, and a TBDMS protecting group. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C19H29NO4Si |
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Molecular Weight |
363.5 g/mol |
IUPAC Name |
benzyl 4-[tert-butyl(dimethyl)silyl]oxy-2-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C19H29NO4Si/c1-19(2,3)25(4,5)24-16-11-12-20(17(21)13-16)18(22)23-14-15-9-7-6-8-10-15/h6-10,16H,11-14H2,1-5H3 |
InChI Key |
YCJAUZNPUXXVMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCN(C(=O)C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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